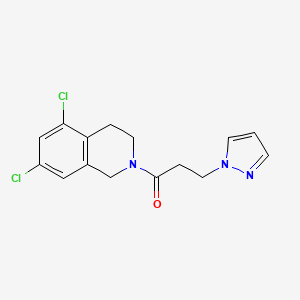![molecular formula C13H21NO3 B7640173 2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid, also known as CBAA, is a synthetic compound that has gained attention in scientific research due to its potential use as a drug lead compound. CBAA has been studied for its ability to target certain receptors in the human body, which could lead to the development of new drugs for various diseases.
Mécanisme D'action
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid binds to the PPAR receptor and activates it, leading to changes in gene expression and cellular processes. This can result in various physiological effects, such as anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-cancer properties by inducing cell death in cancer cells. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, such as its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for 2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid research, including further studies on its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in treating neurological disorders, such as Parkinson's disease. Additionally, research could focus on developing analogs of this compound with improved properties, such as increased solubility and potency.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential use as a drug lead compound. It has been shown to target specific receptors and has various biochemical and physiological effects. Further research is needed to fully understand its potential applications and develop analogs with improved properties.
Méthodes De Synthèse
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid can be synthesized through a multi-step process starting with cyclohexylamine and cyclobutanecarboxylic acid. The reaction involves the use of various reagents and solvents, such as acetic anhydride and dichloromethane. The final product is obtained through purification and isolation techniques, such as column chromatography.
Applications De Recherche Scientifique
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid has been studied for its potential use as a drug lead compound in various areas of research, including cancer, inflammation, and neurological disorders. It has been shown to target specific receptors, such as the peroxisome proliferator-activated receptor (PPAR), which is involved in regulating various physiological processes.
Propriétés
IUPAC Name |
2-[cyclobutanecarbonyl(cyclohexyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(16)9-14(11-7-2-1-3-8-11)13(17)10-5-4-6-10/h10-11H,1-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWDOSXRXXOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)

![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)
![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)